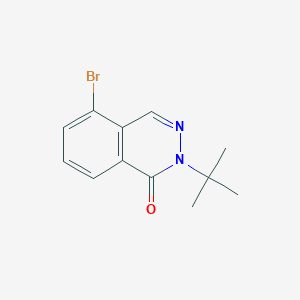
5-Bromo-2-(tert-butyl)phthalazin-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-(tert-butyl)phthalazin-1(2H)-one is a chemical compound with a molecular formula of C12H12BrN2O. It is a derivative of phthalazine, which is a bicyclic heterocycle containing nitrogen atoms. The presence of the bromine atom and the tert-butyl group in its structure makes it a compound of interest in various chemical and pharmaceutical research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(tert-butyl)phthalazin-1(2H)-one typically involves the bromination of 2-(tert-butyl)phthalazin-1(2H)-one. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
5-Bromo-2-(tert-butyl)phthalazin-1(2H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding phthalazine derivatives with different functional groups.
Reduction Reactions: Reduction of the compound can lead to the formation of phthalazine derivatives with reduced bromine content.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various phthalazine derivatives with different substituents, while oxidation and reduction reactions can lead to the formation of phthalazine derivatives with altered oxidation states.
科学的研究の応用
5-Bromo-2-(tert-butyl)phthalazin-1(2H)-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 5-Bromo-2-(tert-butyl)phthalazin-1(2H)-one involves its interaction with specific molecular targets and pathways. The bromine atom and tert-butyl group in its structure can influence its reactivity and binding affinity to various biological molecules. The exact molecular targets and pathways involved depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
2-(tert-Butyl)phthalazin-1(2H)-one: Lacks the bromine atom, making it less reactive in certain substitution reactions.
5-Chloro-2-(tert-butyl)phthalazin-1(2H)-one: Contains a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
5-Fluoro-2-(tert-butyl)phthalazin-1(2H)-one: Contains a fluorine atom, which can influence its chemical properties and interactions.
Uniqueness
The presence of the bromine atom in 5-Bromo-2-(tert-butyl)phthalazin-1(2H)-one makes it unique compared to its analogs. Bromine is a larger and more polarizable atom than chlorine or fluorine, which can enhance the compound’s reactivity and binding affinity in various chemical and biological contexts.
特性
分子式 |
C12H13BrN2O |
|---|---|
分子量 |
281.15 g/mol |
IUPAC名 |
5-bromo-2-tert-butylphthalazin-1-one |
InChI |
InChI=1S/C12H13BrN2O/c1-12(2,3)15-11(16)8-5-4-6-10(13)9(8)7-14-15/h4-7H,1-3H3 |
InChIキー |
ZZRRATZESAGYHY-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)N1C(=O)C2=C(C=N1)C(=CC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















